molecular formula C6H7N3S2 B13741161 2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine CAS No. 3169-26-4

2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine

Katalognummer: B13741161
CAS-Nummer: 3169-26-4
Molekulargewicht: 185.3 g/mol
InChI-Schlüssel: XTFKKPTYHWLGMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The presence of sulfur and nitrogen atoms in the compound’s structure allows it to form strong interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

3169-26-4

Molekularformel

C6H7N3S2

Molekulargewicht

185.3 g/mol

IUPAC-Name

5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine

InChI

InChI=1S/C6H7N3S2/c7-5-3-4(6(8)9-5)11-2-1-10-3/h1-2H2,(H3,7,8,9)

InChI-Schlüssel

XTFKKPTYHWLGMD-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=C(S1)C(=NC2=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.